2,3-Dihydro-1H-indole-5-sulfonic acid methylamide acts as a foundational structure for developing various derivatives with biological activity. One such derivative, 3-[3,5-Dimethyl-4-(4-[11C]methylpiperazinecarbonyl)-1H-pyrrol-2-ylmethylene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonic acid (3-chlorophenyl)methylamide, also known as [11C]SU11274 ([11C]14), has shown promise in imaging the mesenchymal-epithelial transition (MET) receptor using positron emission tomography (PET). []
The synthesis of [11C]SU11274 ([11C]14), a derivative of 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide, involves multiple steps. The precursor (13) is first synthesized in a 10-step process with a 9.7% yield. [] Subsequently, [11C]14 is obtained through radiomethylation of the precursor, achieving a radiochemical yield between 5-10% and a radiochemical purity exceeding 95%. []
The derivative [11C]SU11274 has shown promise as a PET imaging agent for quantifying the MET receptor in living organisms. []
[11C]SU11274 has been successfully employed in preclinical studies using human lung cancer xenograft models to differentiate between MET-positive and MET-negative tumors. [] This application highlights its potential for use in cancer research and drug development.
Continued research on 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide derivatives like [11C]SU11274 could lead to the development of even more effective and specific MET-targeted imaging agents. []
The successful translation of these imaging agents into clinical settings could revolutionize the diagnosis, staging, and monitoring of cancers that overexpress the MET receptor. []
Synthesizing and investigating other derivatives of 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide may unveil new biological activities and therapeutic applications beyond MET receptor imaging. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6